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Compound of Interest

Compound Name: 1-Cyclohexyl-2-buten-1-ol

Cat. No.: B1144606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic

compound 1-Cyclohexyl-2-buten-1-ol. The document presents available spectroscopic data

from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), offering insights into the molecular structure and functional groups of the compound.

Detailed experimental protocols for these analytical techniques are also provided, along with a

visual representation of the general workflow for spectral data acquisition and analysis.

Spectral Data Summary
The following sections present the available and predicted spectral data for 1-Cyclohexyl-2-
buten-1-ol (Molecular Formula: C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 1-Cyclohexyl-2-buten-1-ol is not readily available in the public

domain. Therefore, the following tables present predicted ¹H and ¹³C NMR spectral data. These

predictions are based on computational algorithms and should be used as a reference guide

for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data for 1-Cyclohexyl-2-buten-1-ol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.6-5.8 m 1H =CH-

~5.4-5.6 m 1H =CH-

~4.0-4.2 m 1H CH-OH

~1.9-2.1 m 1H Cyclohexyl-CH

~1.6-1.8 m 5H Cyclohexyl-CH₂

~1.0-1.4 m 6H Cyclohexyl-CH₂

~1.7 d 3H CH₃

~1.5-2.5 br s 1H OH

Table 2: Predicted ¹³C NMR Spectral Data for 1-Cyclohexyl-2-buten-1-ol

Chemical Shift (ppm) Assignment

~135 =CH-

~125 =CH-

~75 CH-OH

~43 Cyclohexyl-CH

~29 Cyclohexyl-CH₂

~26 Cyclohexyl-CH₂

~25 Cyclohexyl-CH₂

~17 CH₃

Infrared (IR) Spectroscopy
The following table summarizes the significant peaks observed in the gas-phase infrared

spectrum of 1-Cyclohexyl-2-buten-1-ol, as provided by the NIST/EPA Gas-Phase Infrared
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Database.[2]

Table 3: Infrared (IR) Spectral Data for 1-Cyclohexyl-2-buten-1-ol

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3500 Broad O-H stretch (alcohol)

~3020 Medium =C-H stretch (alkene)

~2920, 2850 Strong C-H stretch (alkane)

~1670 Weak C=C stretch (alkene)

~1050 Strong C-O stretch (alcohol)

~970 Medium =C-H bend (trans alkene)

Mass Spectrometry (MS)
The mass spectrometry data reveals the fragmentation pattern of 1-Cyclohexyl-2-buten-1-ol
under electron ionization. The data is sourced from the NIST Mass Spectrometry Data Center.

Table 4: Mass Spectrometry (MS) Data for 1-Cyclohexyl-2-buten-1-ol

m/z Relative Intensity (%) Possible Fragment

154 5 [M]⁺ (Molecular Ion)

136 20 [M-H₂O]⁺

97 60 [C₇H₁₃]⁺

81 100 [C₆H₉]⁺

71 85 [C₅H₁₁]⁺

55 95 [C₄H₇]⁺

43 70 [C₃H₇]⁺

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of NMR, IR, and MS

spectra of organic compounds like 1-Cyclohexyl-2-buten-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the

solubility of the compound and the desired spectral window.

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Place the NMR tube in the spectrometer's probe.

Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and

acquisition parameters. For ¹H NMR, a standard single-pulse experiment is typically used.

For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single

lines for each unique carbon atom.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid): For a liquid sample, a thin film can be prepared by placing a

drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Sample Preparation (Solid): If the compound is a solid, a KBr pellet can be made by grinding

a small amount of the sample with dry KBr powder and pressing the mixture into a

translucent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling

agent (e.g., Nujol) to form a paste, which is then spread between salt plates.

Instrumentation: Place the sample holder in the beam path of the IR spectrometer.

Background Spectrum: Record a background spectrum of the empty sample holder (or the

salt plates and mulling agent) to subtract from the sample spectrum.
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Sample Spectrum: Record the IR spectrum of the sample.

Data Analysis: The resulting spectrum shows the percentage of transmitted light versus the

wavenumber of the radiation. Absorption bands are then identified and correlated with

specific functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct

injection.

Ionization: The sample molecules are ionized, typically using a high-energy electron beam

(Electron Ionization - EI). This process often causes the molecules to fragment.

Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated

and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a

quadrupole or a time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Workflow for Spectral Data Analysis
The following diagram illustrates the general workflow from sample preparation to structural

elucidation using a combination of spectroscopic techniques.
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Spectral Data Acquisition and Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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